molecular formula C16H15FN6 B6446882 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline CAS No. 2549062-59-9

7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline

Cat. No.: B6446882
CAS No.: 2549062-59-9
M. Wt: 310.33 g/mol
InChI Key: QZYHNZNEVDWOLG-UHFFFAOYSA-N
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Description

7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinazoline ring and a piperazine ring substituted with a pyrimidinyl group at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 7th position of the quinazoline ring using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Substitution with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached to the piperazine ring through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution using piperazine derivatives in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]quinazoline
  • 7-fluoro-4-[4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline

Uniqueness

7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom at the 7th position enhances its lipophilicity and metabolic stability, while the pyrimidinyl-piperazine moiety contributes to its ability to interact with various biological targets.

Properties

IUPAC Name

7-fluoro-4-(4-pyrimidin-4-ylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c17-12-1-2-13-14(9-12)19-11-21-16(13)23-7-5-22(6-8-23)15-3-4-18-10-20-15/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYHNZNEVDWOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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